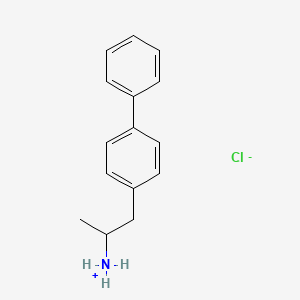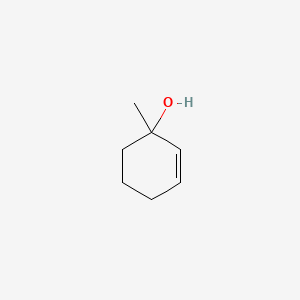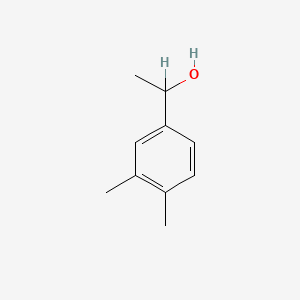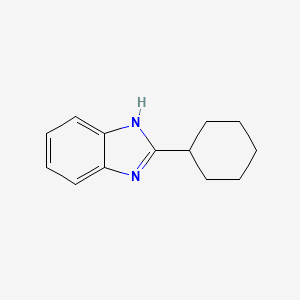![molecular formula C8H7ClO4S B1345178 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid CAS No. 3405-89-8](/img/structure/B1345178.png)
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid
概要
説明
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid is a useful research compound. Its molecular formula is C8H7ClO4S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
- Synthesis of Antiviral Agents : 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid derivatives have been synthesized for antiviral applications. Specifically, derivatives have shown anti-tobacco mosaic virus activity, indicating potential in antiviral research (Chen et al., 2010).
Chemical Synthesis and Reactions
- Pummerer Reactions : This chemical plays a role in Pummerer reactions, which are important in organic chemistry for creating specific molecular configurations. The reactions with 4-(p-chlorophenyl)thiane 1-oxides have been shown to be stereoselective or stereospecific (Ōae et al., 1983).
- Clopidogrel Sulfate Synthesis : An improved synthesis of Clopidogrel Sulfate involves intermediates derived from 2-(2-chlorophenyl) acetic acid, showcasing its utility in pharmaceutical synthesis (Hu Jia-peng, 2012).
- Sulfonation and Sulfation Reactions : It's involved in the reactions with sulfuric acid and sulfur trioxide, highlighting its role in organic synthesis, particularly in sulfonation processes (Wit & Cerfontain, 2010).
Analytical and Environmental Applications
- Spectrophotometric Determination : A method involving 2,4-dichlorophenoxy acetic acid (a related compound) uses this chemical for the spectrophotometric determination in environmental samples (Shivhare et al., 1991).
- Environmental Protection : It's used in research for environmental protection, particularly in the degradation and mineralization of herbicides in aqueous solutions (Mehralipour & Kermani, 2021).
Catalysis and Ligands
- Catalytic Applications : This compound is used in the synthesis and catalytic applications of certain organometallic complexes, demonstrating its utilityin catalysis and coordination chemistry (Zábranský et al., 2018).
Antimicrobial Agents
- Synthesis of Antimicrobial Compounds : Derivatives of this compound have been explored for their antimicrobial properties. This includes the synthesis of formazans from related compounds showing moderate antimicrobial activity (Sah et al., 2014).
Thromboxane Receptor Antagonism
- Medical Research Applications : The compound has been used in synthesizing enantiomers for thromboxane receptor antagonism, indicating its potential in medical research (Bhagwat et al., 1993).
Safety and Hazards
作用機序
Mode of Action
It is known that many sulfonyl compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
It is known that many sulfonyl compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that many sulfonyl compounds can have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
生化学分析
Biochemical Properties
2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the sulfonation process, where it acts as a substrate. The compound’s sulfonyl group is crucial for these interactions, facilitating the transfer of sulfonyl groups to other molecules. This interaction is essential for the regulation of various biochemical pathways, including those involved in detoxification and metabolism .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Additionally, it can modulate signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to transcription factors, altering gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active transport mechanisms, ensuring its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in regulating cellular processes .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONCYGNBVHNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275610 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-89-8 | |
| Record name | 3405-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorobenzene-1-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B1345104.png)



![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)




